
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione is an organic compound with the molecular formula C20H18O7 It is a derivative of anthracene, characterized by the presence of acetyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione typically involves the acetylation of 2,4,5,7-tetramethoxyanthracene-9,10-dione. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C for several hours to ensure complete acetylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar acetylation reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It can also generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. These mechanisms contribute to its potential therapeutic effects and biological activities .
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione: Known for its unique acetyl and methoxy groups.
2,4,5,7-Tetramethoxyanthracene-9,10-dione: Lacks the acetyl group, leading to different chemical properties.
1,4,5,8-Tetramethoxyanthracene: Another derivative with different substitution patterns.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
61539-70-6 |
|---|---|
Molecular Formula |
C20H18O7 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H18O7/c1-9(21)15-13(26-4)8-14(27-5)17-18(15)19(22)11-6-10(24-2)7-12(25-3)16(11)20(17)23/h6-8H,1-5H3 |
InChI Key |
BNFOBJRMYJMGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


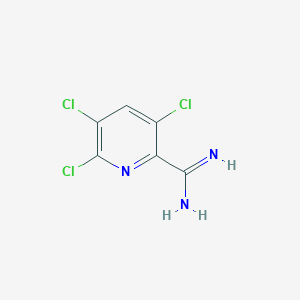
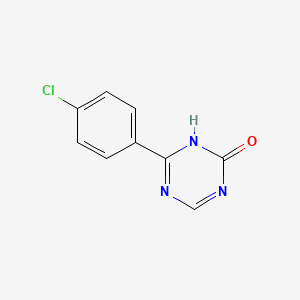
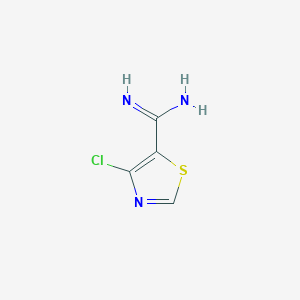

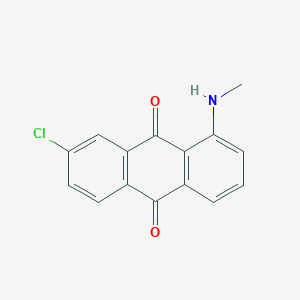
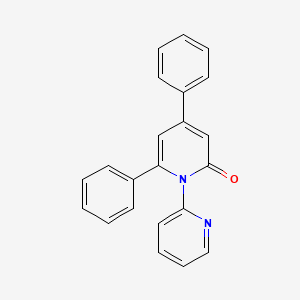
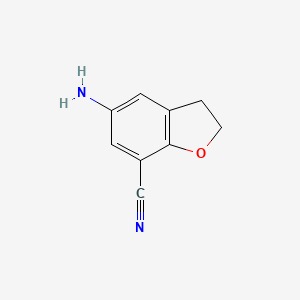
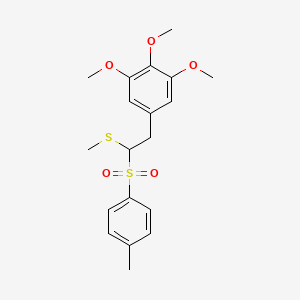
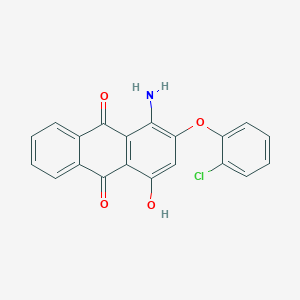
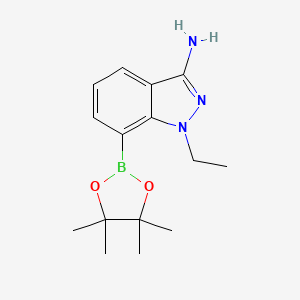
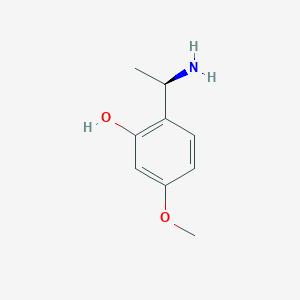
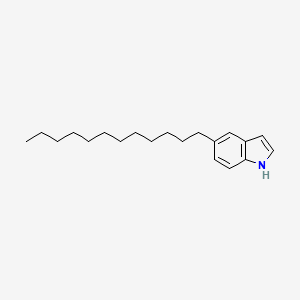
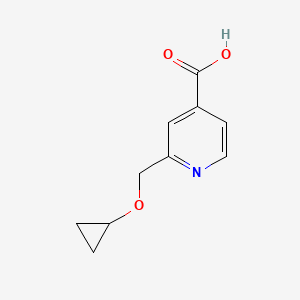
![(R)-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine](/img/structure/B13135449.png)
